TH1834 dihydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula

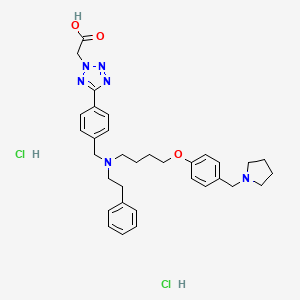

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex multi-ring architecture and functional group arrangement. According to standardized nomenclature protocols, the complete systematic name is 2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid dihydrochloride. This nomenclature systematically describes the compound's structural components, beginning with the acetic acid functionality attached to the tetrazole ring system.

The molecular formula C33H42Cl2N6O3 indicates a substantial organic molecule containing thirty-three carbon atoms, forty-two hydrogen atoms, two chloride ions, six nitrogen atoms, and three oxygen atoms. The presence of six nitrogen atoms is particularly significant, as four of these constitute the tetrazole ring system while the remaining two participate in the pyrrolidine and amino functionalities. The molecular weight calculation yields an average mass of 641.638 daltons and a monoisotopic mass of 640.269545 daltons.

Alternative nomenclature systems provide additional descriptive approaches to this compound. The American Chemical Society Chemical Abstracts Service registry nomenclature designates this compound as acetic acid, 2-(5-(4-((phenethyl(4-(4-(pyrrolidin-1-ylmethyl)phenoxy)butyl)amino)methyl)phenyl)-2H-tetrazol-2-yl), hydrochloride. This alternative naming convention emphasizes the acetic acid core with detailed substituent descriptions, facilitating database searches and chemical literature indexing.

The compound's complexity necessitates careful consideration of stereochemical elements, although the current nomenclature does not specify particular stereochemical configurations. The presence of multiple chiral centers within the structure suggests potential for stereoisomeric variants, though the standard nomenclature represents the compound as a racemic mixture or specific stereoisomer without explicit designation.

Properties

IUPAC Name |

2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N6O3.2ClH/c40-32(41)26-39-35-33(34-36-39)30-14-10-28(11-15-30)25-38(22-18-27-8-2-1-3-9-27)21-6-7-23-42-31-16-12-29(13-17-31)24-37-19-4-5-20-37;;/h1-3,8-17H,4-7,18-26H2,(H,40,41);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXIFSOROZPMMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)OCCCCN(CCC3=CC=CC=C3)CC4=CC=C(C=C4)C5=NN(N=N5)CC(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42Cl2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyanoacetic Acid-Sodium Azide Cyclization

This method, described in CN103508971A , involves refluxing cyanoacetic acid with sodium azide in aqueous medium using zinc chloride as a catalyst. The reaction proceeds via nucleophilic attack of azide on the nitrile group, forming the tetrazole ring. For the target compound, the intermediate 1H-tetrazole-5-acetic acid is generated first.

Reaction Conditions

Trimethylsilyl Azide-Mediated Cyclization

An alternative approach from US4426531 uses trimethylsilyl azide (TMSN₃) with glycine derivatives or orthocarboxylic acid esters. This method avoids hazardous hydrazoic acid (HN₃) formation.

Key Steps

-

TMSN₃ Synthesis : Trimethylchlorosilane reacts with sodium azide in N-methylpyrrolidone (NMP) at 95°C.

-

Cyclization : TMSN₃ reacts with nitrile-containing intermediates (e.g., cyanoacetic acid esters) to form tetrazole rings.

Advantages

Phenoxybutylamine Side-Chain Construction

The 4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl segment is synthesized through nucleophilic aromatic substitution and reductive amination:

Phenoxybutyl Bromide Preparation

-

Etherification : 4-Hydroxybenzaldehyde reacts with 1,4-dibromobutane in the presence of K₂CO₃ to form 4-(4-bromobutoxy)benzaldehyde.

-

Reductive Amination : The aldehyde reacts with pyrrolidine under hydrogenation (H₂/Pd-C) to yield 4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butylamine .

Critical Parameters

Coupling of Tetrazole and Phenoxybutylamine Moieties

The tetrazole-acetic acid intermediate is coupled with the phenoxybutylamine derivative via amide bond formation:

Carbodiimide-Mediated Coupling

-

Activation : 1H-tetrazole-5-acetic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Coupling : The activated ester reacts with 4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butylamine in dichloromethane (DCM) or DMF.

Optimization Data

| Coupling Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| EDC/HOBt | DMF | 0–25°C | 82% |

| DCC | DCM | 25°C | 75% |

Introduction of 2-Phenylethyl Group

The 2-phenylethyl group is introduced via reductive alkylation or nucleophilic substitution:

Reductive Amination

Alkylation with Phenethyl Bromide

Dihydrochloride Salt Formation

The final step involves converting the free base to the dihydrochloride salt:

-

Acid Treatment : The compound is treated with HCl gas in ethyl acetate or methanol.

-

Precipitation : The salt precipitates and is filtered, washed, and dried.

Comparative Analysis of Synthetic Routes

| Step | Method 1 (Cyanoacetic Acid) | Method 2 (TMSN₃) |

|---|---|---|

| Tetrazole Formation | 90–95% yield | 96% yield |

| Safety | Moderate (aqueous HN₃ risk) | High (no HN₃) |

| Scalability | Limited by azide handling | Industrial-scale |

Challenges and Optimization Opportunities

-

Tetrazole Ring Stability : Prolonged heating (>72 hours) degrades the tetrazole moiety; microwave-assisted synthesis could reduce reaction time.

-

Coupling Efficiency : EDC/HOBt outperforms DCC in yield and purity.

-

Salt Formation : Excess HCl reduces crystallinity; stoichiometric control is critical .

Chemical Reactions Analysis

TH 1834 undergoes various chemical reactions, including:

Oxidation: TH 1834 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.

Substitution: TH 1834 can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

TH 1834 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the role of Tip60 histone acetyltransferase in various biochemical pathways.

Biology: TH 1834 is employed in cell biology research to investigate its effects on cell viability, apoptosis, and DNA damage.

Medicine: The compound has shown promise in preclinical studies as a potential anticancer agent, particularly in breast cancer.

Industry: TH 1834 is used in the development of new therapeutic agents and in the study of epigenetic modifications

Mechanism of Action

TH 1834 exerts its effects by specifically inhibiting the activity of the Tip60 histone acetyltransferase. This inhibition leads to a decrease in histone acetylation, which in turn affects gene expression and promotes apoptosis. The compound also increases DNA damage in cancer cells, further contributing to its anticancer activity. The molecular targets and pathways involved include the Tip60 enzyme and associated signaling pathways that regulate cell survival and DNA repair .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison

Table 2. Physicochemical Properties

| Property | Target Compound | 2-(4-Thiazole)phenoxy Acetic Acid | Losartan |

|---|---|---|---|

| Molecular Weight | ~650 g/mol (estimated) | ~300–400 g/mol | 422.91 g/mol |

| Solubility | High (dihydrochloride) | Moderate (free acid) | High (tetrazole salt) |

| Metabolic Stability | Likely high (tetrazole) | Moderate (thiazole) | High |

Research Findings and Discussion

- Hypolipidemic Potential: Phenoxy acetic acid-thiazole hybrids () demonstrate efficacy, but the target’s tetrazole may improve resistance to hepatic esterases, a common inactivation pathway for fibrates .

- Synthesis Challenges : The multi-step synthesis of the target compound—requiring tetrazole ring formation, amide coupling, and dihydrochloride salt preparation—mirrors complexities in and , where heterocycle functionalization demands precise stoichiometry .

- Degradation Risks: Pyrrolidinylmethyl phenoxy groups () may adsorb onto catalytic surfaces, risking oxidative degradation in vivo or in electrochemical applications .

Biological Activity

The compound 2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid; dihydrochloride is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it possesses a molecular weight of approximately 505.46 g/mol. The structure includes a tetrazole ring, which is known for its biological activity, particularly in drug development.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist or antagonist at specific GPCRs, influencing pathways such as cyclic AMP production and intracellular calcium levels, which are critical for numerous physiological processes .

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting glucose metabolism and lipid profiles .

- Antioxidant Activity : The presence of phenolic groups in the structure indicates potential antioxidant properties, which can protect cells from oxidative stress .

Pharmacological Effects

The compound has shown various pharmacological effects in vitro and in vivo:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate potent activity comparable to standard antibiotics .

- Antidiabetic Effects : Research indicates that the compound may possess hypoglycemic properties, making it a candidate for further investigation in diabetes management .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of the compound against a panel of pathogens using an agar diffusion method. Results showed that the compound inhibited growth at concentrations as low as 50 µg/mL, demonstrating its potential as a therapeutic agent .

- Hypoglycemic Activity Assessment : In an animal model, administration of the compound resulted in a significant reduction in blood glucose levels compared to control groups. This suggests its potential utility in treating hyperglycemia associated with diabetes .

Data Tables

Q & A

Q. What are the key considerations for optimizing the synthesis of tetrazole-containing compounds like this target molecule?

The synthesis of tetrazole derivatives often involves cyclization reactions under controlled conditions. For example, refluxing intermediates in polar aprotic solvents (e.g., DMSO) for extended periods (18+ hours) with subsequent purification via recrystallization (water-ethanol mixtures) can yield stable products . Key parameters include solvent choice (to stabilize intermediates), reaction time (to ensure complete cyclization), and pH adjustments (e.g., glacial acetic acid as a catalyst in Schiff base formation) . Elemental analysis and chromatography (TLC/HPLC) are critical for verifying purity and structural integrity post-synthesis .

Q. How can researchers validate the structural identity of this compound and its intermediates?

Integrated spectroscopic methods are essential:

- IR spectroscopy identifies functional groups (e.g., tetrazole ring vibrations at ~1,500–1,600 cm⁻¹).

- NMR (¹H/¹³C) confirms substituent positions and stereochemistry, particularly for phenoxybutyl and pyrrolidinylmethyl moieties.

- Elemental analysis (C, H, N, S) validates stoichiometry, with deviations >0.3% indicating impurities . For dihydrochloride salts, additional characterization via chloride ion titration or X-ray crystallography is recommended to confirm salt formation .

Q. What experimental strategies improve yield in multi-step syntheses of complex heterocycles?

- Intermediate stabilization : Use protecting groups (e.g., tert-butyl esters) for acid-sensitive functionalities during harsh reactions .

- Catalyst optimization : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts can enhance selectivity.

- Workflow automation : Automated reaction monitoring (e.g., in-line IR) reduces human error and identifies kinetic bottlenecks .

Advanced Research Questions

Q. How can computational chemistry guide the design of analogs with improved target binding?

Quantum mechanical calculations (e.g., DFT) predict electronic properties and reactive sites, while molecular docking identifies binding poses in biological targets (e.g., enzymes or receptors). For example, ICReDD’s workflow integrates reaction path searches and docking simulations to prioritize analogs with optimal steric and electronic complementarity . Advanced MD simulations (>100 ns) further assess stability of ligand-target complexes under physiological conditions .

Q. What methodologies resolve contradictions in biological activity data for structurally similar compounds?

- Dose-response profiling : Compare EC₅₀/IC₅₀ values across assays to distinguish true activity from assay-specific artifacts.

- Metabolic stability studies : Liver microsome assays identify rapid degradation pathways that may skew activity results .

- Orthogonal validation : Use CRISPR-based target knockout models to confirm on-target effects .

Q. How do salt forms (e.g., dihydrochloride) impact physicochemical properties?

Salt formation alters solubility, bioavailability, and stability. For dihydrochloride salts:

- pH-solubility profiling : Measure solubility across physiological pH (1.2–7.4) to predict in vivo behavior.

- Hygroscopicity testing : Dynamic vapor sorption (DVS) assesses moisture uptake, which affects formulation stability .

- Counterion screening : Compare hydrochloride, sulfate, or mesylate salts for optimal crystallinity and dissolution rates .

Q. What advanced techniques characterize reaction mechanisms for tetrazole ring formation?

- In-situ NMR/Raman spectroscopy : Monitors intermediate formation (e.g., nitrile imines) during cycloaddition.

- Isotopic labeling : ¹⁵N tracing clarifies nitrogen source incorporation in tetrazole rings.

- Kinetic isotope effects (KIE) : Differentiate between concerted and stepwise mechanisms .

Methodological Resources

- Synthetic protocols : (DMSO-mediated cyclization) (salt formation via hydroxide neutralization) .

- Computational tools : ICReDD’s reaction path search algorithms , COMSOL Multiphysics for process simulation .

- Analytical standards : Pharmacopeial methods for residual solvent analysis (e.g., ammonium acetate buffer systems) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.